1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]-
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Overview
Description
1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- is a chemical compound with the molecular formula C6H18N2Si It is characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an ethane-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- can be synthesized through several methods. One common approach involves the reaction of ethane-1,2-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
C2H4(NH2)2+ClSi(CH3)3→C2H4(NH2)CH2Si(CH3)3+HCl
Industrial Production Methods
Industrial production of 1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution can produce a variety of functionalized amines.
Scientific Research Applications
1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperazines and other nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ethane-1,2-diamine moiety can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]-: This compound has a benzyl group instead of a hydrogen atom, which can affect its reactivity and applications.
N,N-Dibenzyl-1-(Trimethylsilyl)methanamine: This compound features two benzyl groups, providing different steric and electronic properties.
Uniqueness
1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]- is unique due to its specific combination of a trimethylsilyl group and an ethane-1,2-diamine structure. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
20493-83-8 |
---|---|
Molecular Formula |
C6H18N2Si |
Molecular Weight |
146.31 g/mol |
IUPAC Name |
N'-(trimethylsilylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N2Si/c1-9(2,3)6-8-5-4-7/h8H,4-7H2,1-3H3 |
InChI Key |
SRBCFUMFPHXTSU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CNCCN |
Canonical SMILES |
C[Si](C)(C)CNCCN |
Origin of Product |
United States |
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